Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate
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Description
Scientific Research Applications
Chemical Structure and Reactions
- Understanding Carbonyl and Amino Group Interactions : The study by Wiberg and Laidig (1987) explores the rotational barriers next to double bonds, focusing on the interaction between amino groups and carbonyl groups. This research sheds light on the electronic and structural factors influencing the reactivity and stability of carbonyl-containing compounds, which could be relevant to understanding the chemical behavior of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate (Wiberg & Laidig, 1987).
Synthesis and Characterization
- Synthesis of Triorganotin(IV) Complexes : Baul et al. (2002) describe the synthesis and structural characterization of triorganotin(IV) complexes with certain amino acids, highlighting methods for creating and analyzing compounds that could be structurally related to this compound. This work emphasizes the importance of NMR, Mossbauer, and IR spectroscopic techniques in characterizing similar compounds (Baul et al., 2002).
Biosynthesis and Metabolic Pathways
- Isoprenoid Biosynthesis in Bacteria : Rohmer et al. (1993) explored a novel pathway for isoprenoid biosynthesis in bacteria, identifying the origins of carbon atoms in various compounds. Insights from this study could be relevant for understanding the metabolic pathways and biosynthesis processes involving this compound or its derivatives (Rohmer et al., 1993).
Application in Flavor Generation
- Generation of Flavors : Griffith and Hammond (1989) investigated how carbonyl-amino acid complexes contribute to flavor generation in cheeses. Although not directly related, the principles and reactions discussed could offer insights into the potential applications of this compound in flavor chemistry or similar fields (Griffith & Hammond, 1989).
Properties
IUPAC Name |
methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)13(20)18-5-12(19)21-4/h5-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFHWGGNONKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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